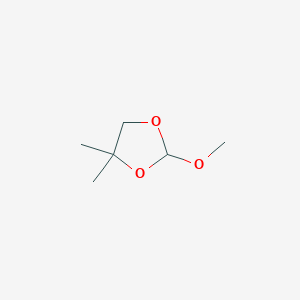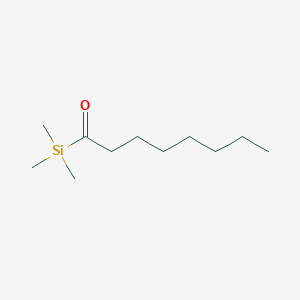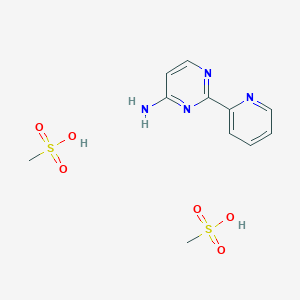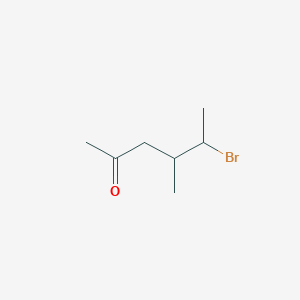![molecular formula C10H13NO2S B14576924 Benzo[b]thiophen-6-amine, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide CAS No. 61211-50-5](/img/structure/B14576924.png)
Benzo[b]thiophen-6-amine, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophen-6-amine, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a sulfur atom in its ring structure, which is oxidized to form a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophen-6-amine, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 2-bromo-alkynylbenzene, in the presence of a sulfur source like sodium sulfide or potassium sulfide . Another method involves the use of thiourea as a reagent in place of sodium sulfide or potassium sulfide . Additionally, the presence of a gold catalyst can facilitate the formation of more complex 2,3-disubstituted benzothiophenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation, particularly with rhodium or iridium catalysts, has been shown to be effective in producing chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides with high enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-6-amine, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzo[b]thiophen-6-amine, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[b]thiophen-6-amine, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as tumor necrosis factor-alpha converting enzyme, which plays a role in inflammatory processes . Additionally, it may interact with estrogen receptors, exhibiting selective estrogen receptor modulator activity .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: A simpler analog without the sulfone group.
Benzo[c]thiophene: An isomer with a different ring fusion.
Thiophene: A five-membered ring containing sulfur without the benzene ring fusion.
Uniqueness
Benzo[b]thiophen-6-amine, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide is unique due to the presence of the sulfone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and organic synthesis .
Properties
CAS No. |
61211-50-5 |
|---|---|
Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2,5-dimethyl-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine |
InChI |
InChI=1S/C10H13NO2S/c1-6-3-8-4-7(2)14(12,13)10(8)5-9(6)11/h3,5,7H,4,11H2,1-2H3 |
InChI Key |
JJRRSLFRMPVZRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(S1(=O)=O)C=C(C(=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Methoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate](/img/structure/B14576847.png)

![1,3-Butanedione, 1-[5-(2-ethoxyethoxy)-4-oxo-4H-1-benzopyran-2-yl]-](/img/structure/B14576861.png)

![2-[(E)-(1-Methyl-5-propylpyrrolidin-2-ylidene)amino]ethan-1-amine](/img/structure/B14576880.png)

![7-Azabicyclo[4.1.0]heptane, 1-phenyl-2-(phenylthio)-](/img/structure/B14576891.png)
![Dimethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14576892.png)


![2-[(Benzylsulfanyl)(phenyl)methyl]pyridin-3-amine](/img/structure/B14576926.png)


